Cas no 1781772-64-2 (3-amino-7-chloro-1-benzothiophene-2-carboxylic acid)

3-amino-7-chloro-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Benzo[b]thiophene-2-carboxylic acid, 3-amino-7-chloro-
- 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid
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- インチ: 1S/C9H6ClNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13)
- InChIKey: MWXILPUSCCBCLV-UHFFFAOYSA-N
- ほほえんだ: C12=C(Cl)C=CC=C1C(N)=C(C(O)=O)S2
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-176821-10.0g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 10.0g |
$2057.0 | 2023-02-16 | ||
Enamine | EN300-176821-5.0g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 5.0g |
$1637.0 | 2023-02-16 | ||
Enamine | EN300-176821-2.5g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 2.5g |
$1293.0 | 2023-09-20 | ||
Enamine | EN300-176821-1.0g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 1.0g |
$624.0 | 2023-02-16 | ||
Enamine | EN300-176821-10g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 10g |
$2057.0 | 2023-09-20 | ||
Enamine | EN300-176821-1g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 1g |
$624.0 | 2023-09-20 | ||
Enamine | EN300-176821-5g |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid |
1781772-64-2 | 5g |
$1637.0 | 2023-09-20 |
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-amino-7-chloro-1-benzothiophene-2-carboxylic acidに関する追加情報
Professional Introduction to 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid (CAS No. 1781772-64-2)
3-amino-7-chloro-1-benzothiophene-2-carboxylic acid, identified by the CAS number 1781772-64-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene and thiophene ring system, which is known for its broad biological activity and utility in drug design. The presence of both amino and carboxylic acid functional groups, along with a chloro substituent, makes this molecule a versatile scaffold for further chemical modifications and biological investigations.
The structural features of 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid contribute to its potential as a precursor in the synthesis of novel therapeutic agents. The amino group at the 3-position and the carboxylic acid at the 2-position provide opportunities for amide bond formation, which is a common strategy in drug development. Additionally, the chloro substituent at the 7-position can serve as a handle for further functionalization via nucleophilic aromatic substitution or other cross-coupling reactions, enabling the construction of more complex molecular architectures.
In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various pharmacological applications. For instance, studies have highlighted the potential of benzothiophene-based compounds as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific arrangement of substituents in 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid may confer unique interactions with biological targets, making it a promising candidate for further exploration.
One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of more complex molecules with tailored biological properties. Researchers have leveraged similar benzothiophene scaffolds to develop drugs that modulate key signaling pathways involved in diseases such as cancer, neurodegeneration, and infectious disorders. The versatility of 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid lies in its ability to serve as a building block for diverse chemical transformations, allowing chemists to explore new pharmacophores with high precision.
The chloro substituent in particular has been recognized as a valuable feature in medicinal chemistry, often enhancing binding affinity and metabolic stability. In the context of 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid, this group may facilitate interactions with specific residues in protein targets, thereby improving drug-like properties. Furthermore, the presence of both polar functional groups (amino and carboxylic acid) ensures good solubility in both aqueous and organic solvents, which is crucial for formulation and administration purposes.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid. Molecular docking studies have been employed to predict binding modes and affinities with various biological targets, providing insights into their mechanism of action. These computational approaches complement experimental efforts by allowing rapid evaluation of structural modifications before synthesizing new analogs.
The carboxylic acid moiety at the 2-position offers another avenue for chemical manipulation. It can be converted into esters or amides, which are common pharmacophoric elements found in approved drugs. This flexibility makes 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid a valuable asset in medicinal chemistry libraries, where diversity is key to discovering novel therapeutics.
From a synthetic perspective, 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid can be accessed through multiple routes, including cyclization reactions and functional group interconversions. The development of efficient synthetic protocols is essential for large-scale production and further derivatization. Recent publications have demonstrated innovative methodologies for constructing benzothiophene cores with high yields and purity, which are critical factors for industrial applications.
The amino group at the 3-position provides an additional site for modification. It can be used to introduce biotin tags for diagnostic applications or conjugated to other biomolecules for targeted drug delivery systems. Such modifications expand the utility of 3-amino-7-chloro-1-benzothiophene-2-carboxylic acid beyond simple intermediates to functional materials with specialized roles.
In conclusion,3-amino-7-chloro-1-benzothiophene-2-carboxylic acid (CAS No. 1781772-64-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—comprising an amino group, a carboxylic acid moiety, and a chloro substituent—make it an attractive scaffold for designing novel bioactive molecules. As computational methods continue to evolve and synthetic strategies become more sophisticated,3-amino-7-chloro-1-benzothiophene-2-carboxylic acid is poised to play an important role in future drug discovery efforts across academia and industry.
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